

# ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

## molecular structure

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### Compound of Interest

Compound Name: *ent-17-Hydroxykaura-9(11),15-dien-19-oic acid*

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An In-depth Technical Guide on **ent-17-Hydroxykaura-9(11),15-dien-19-oic acid**

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential biological activities of **ent-17-Hydroxykaura-9(11),15-dien-19-oic acid**. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ent-kaurane diterpenoids.

## Introduction

**ent-17-Hydroxykaura-9(11),15-dien-19-oic acid** is a naturally occurring diterpenoid belonging to the ent-kaurane class.<sup>[1]</sup> It has been isolated from *Wedelia trilobata*, a plant used in traditional medicine.<sup>[1][2][3][4]</sup> Diterpenoids of this class are of significant scientific interest due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.<sup>[1]</sup> While extensive research on this specific molecule is still emerging, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action and therapeutic applications.<sup>[1]</sup>

## Molecular Structure and Chemical Properties

The molecular structure of **ent-17-Hydroxykaura-9(11),15-dien-19-oic acid** is characterized by a tetracyclic kaurane skeleton with hydroxyl and carboxylic acid functional groups.

Table 1: Chemical and Physical Properties of **ent-17-Hydroxykaura-9(11),15-dien-19-oic acid**

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>28</sub> O <sub>3</sub>	[1][5]
Molecular Weight	316.43 g/mol	[1][2]
CAS Number	1588516-88-4	[6]
IUPAC Name	(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0 <sup>4,10</sup> .0 <sup>4,9</sup> ]hexadeca-10,14-diene-5-carboxylic acid	[5]
Physical State	Solid (Predicted)	[1]
Boiling Point	496.8 ± 45.0 °C (Predicted)	[1]
pKa (acidic)	4.57 ± 0.70 (Predicted)	[1]
Solubility	Soluble in DMSO (Predicted)	[1]
Purity	HPLC ≥97.5%	[6]

Note: Some properties are predicted based on computational models of structurally similar compounds due to limited experimental data for this specific molecule.[1]

## Experimental Protocols

Detailed experimental methodologies are crucial for the characterization of natural products like **ent-17-Hydroxykaura-9(11),15-dien-19-oic acid**.

### Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

- **Sample Preparation:** A small, dry sample of the compound is finely powdered and packed into a capillary tube.
- **Apparatus:** A digital melting point apparatus with a heating block is utilized.

- Procedure:
  - The capillary tube is placed in the heating block.
  - A preliminary rapid heating can be performed to determine an approximate melting point.
  - Subsequently, a slower heating ramp (e.g., 1-2 °C per minute) is used near the approximate melting point to allow for accurate observation of the temperature range over which the solid melts.<sup>[1]</sup>
  - The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

## Determination of Acid Dissociation Constant (pKa)

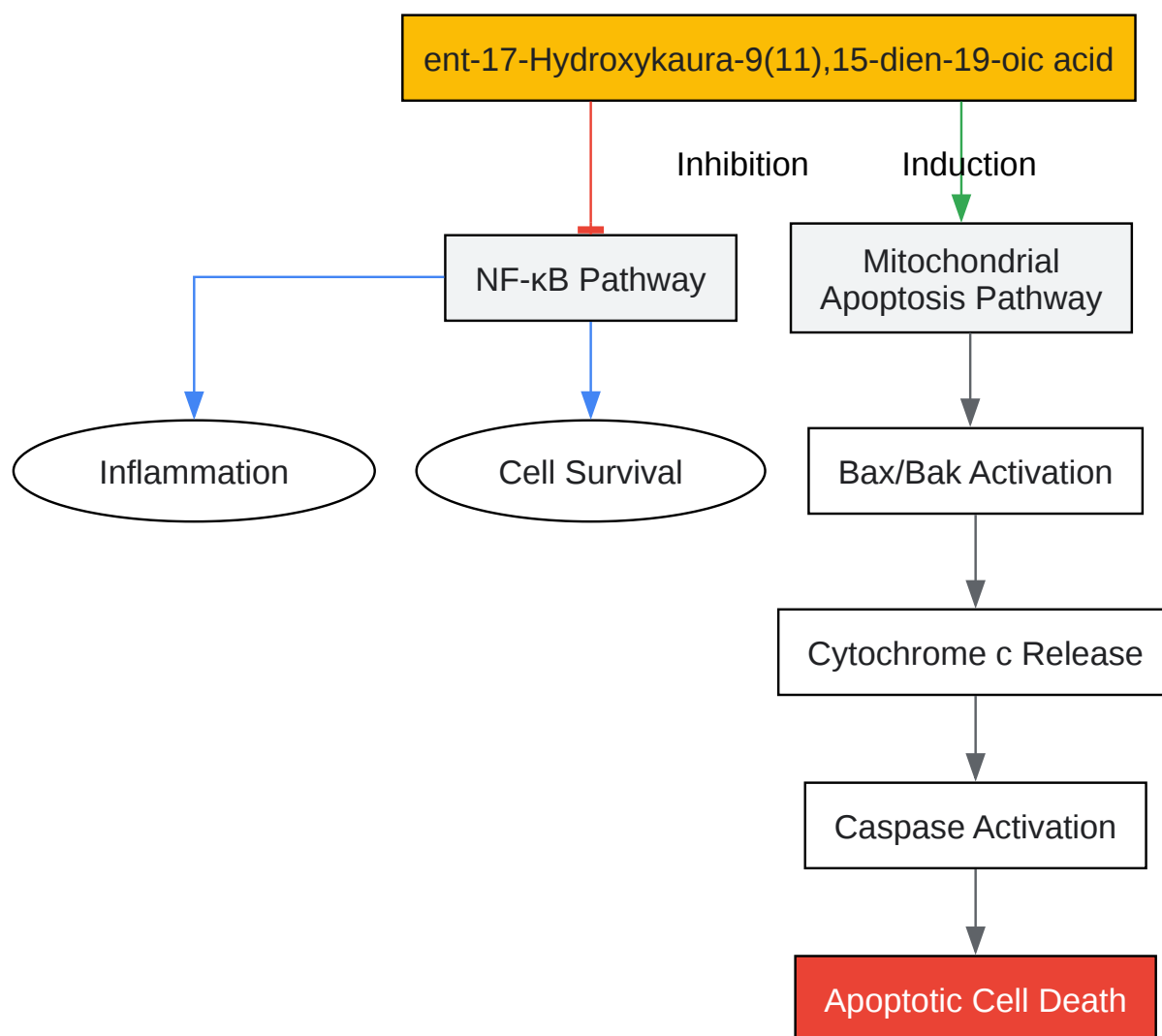
The pKa is a measure of the strength of the carboxylic acid group in the molecule, which influences its physiological behavior.

- Method: Potentiometric titration is a standard method for pKa determination.
- Procedure:
  - A precise amount of the compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).
  - A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
  - A pH meter is used to monitor the pH of the solution as the titrant is added incrementally.
  - The equivalence point of the titration is determined from the resulting titration curve.
  - The pKa is calculated as the pH at the half-equivalence point.

## Potential Biological Activity and Signaling Pathways

While specific signaling pathways for **ent-17-Hydroxykaura-9(11),15-dien-19-oic acid** have not been fully elucidated, research on analogous ent-kaurane diterpenoids suggests potential

cytotoxic and pro-apoptotic effects on cancer cells.[1] A plausible mechanism of action, based on these related compounds, involves the modulation of key cellular signaling pathways.[1]

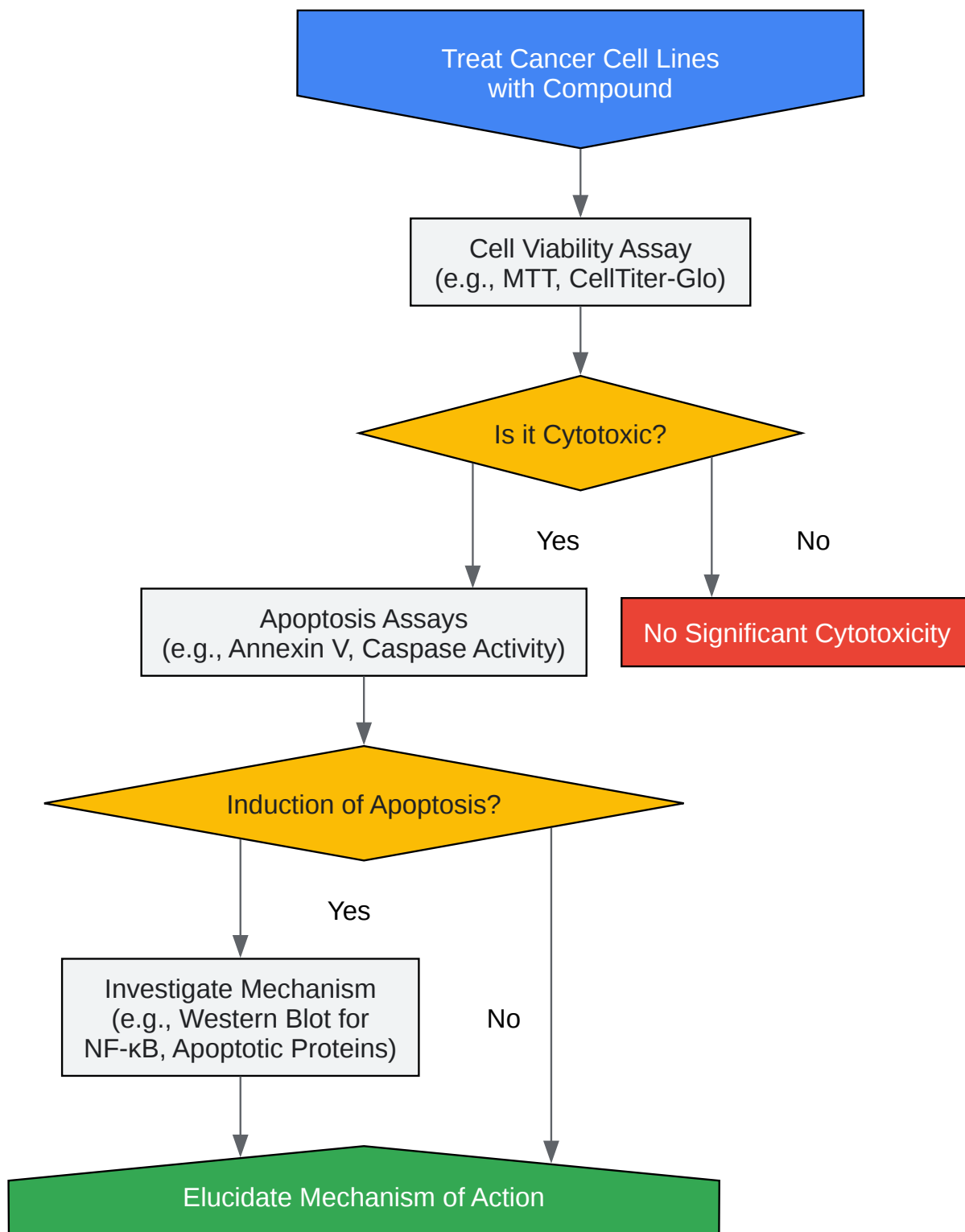


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Caption: Hypothetical signaling pathway of action.

## Proposed Experimental Workflow for Cytotoxicity Investigation

Based on the activities of related compounds, a hypothetical workflow can be proposed to investigate the cytotoxic mechanism of **ent-17-Hydroxykaura-9(11),15-dien-19-oic acid**.



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Caption: Experimental workflow for investigating cytotoxicity.

## Conclusion

**ent-17-Hydroxykaura-9(11),15-dien-19-oic acid** represents a promising natural product for further investigation.[1] While a complete experimental physicochemical profile is not yet available, this guide provides foundational chemical information and standardized protocols for its study. The cytotoxic effects observed in structurally related compounds suggest that this molecule is a strong candidate for further research to elucidate its precise mechanism of action and to evaluate its potential as a lead compound in drug discovery, particularly in the field of oncology.[1]

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